molecular formula C27H38N2O3 B611653 Veledimex CAS No. 1093130-72-3

Veledimex

货号: B611653
CAS 编号: 1093130-72-3
分子量: 438.6 g/mol
InChI 键: LZWZPGLVHLSWQX-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维莱迪麦克斯是一种口服生物利用度高的小分子二酰肼类激活剂配体。 该化合物已在临床试验中进行研究,以评估其在治疗各种癌症(包括胶质母细胞瘤和转移性乳腺癌)中的潜力 .

准备方法

维莱迪麦克斯是昆虫蜕皮激素蜕皮激素的合成类似物 . 维莱迪麦克斯的制备涉及二酰肼结构的合成,该合成通过一系列化学反应实现。 维莱迪麦克斯的具体合成路线和反应条件是专有的,并未公开披露。 据了解,维莱迪麦克斯可以在实验室环境中生产,并可用于研究目的 .

化学反应分析

维莱迪麦克斯经历各种化学反应,包括氧化、还原和取代反应。 已知该化合物与蜕皮激素受体相互作用,形成稳定的复合物,从而激活基因转录 . 这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 这些反应形成的主要产物通常是受 RheoSwitch 治疗系统调节的活化基因产物 .

生物活性

Veledimex is a synthetic ligand that plays a crucial role in regulating gene expression through the RheoSwitch Therapeutic System (RTS). This compound has garnered attention for its potential therapeutic applications, particularly in cancer immunotherapy. The following sections will explore the biological activity of this compound, including its mechanisms of action, clinical findings, and relevant case studies.

This compound functions as an oral activator that induces the expression of therapeutic proteins, such as interleukin-12 (IL-12), in a controlled manner. This system allows for localized immune responses against tumors while minimizing systemic exposure and associated side effects. The mechanism involves:

  • Induction of IL-12 Expression : Upon administration, this compound binds to the RTS, leading to the transcriptional activation of genes under its control. This results in increased production of IL-12, a cytokine known for its role in promoting T cell and natural killer (NK) cell responses against tumors .
  • Immune Modulation : The localized increase in IL-12 correlates with enhanced infiltration of tumor-infiltrating lymphocytes (TILs), thereby facilitating an anti-tumor immune response. This is particularly significant in gliomas, where traditional therapies often fail to elicit a robust immune response .

Case Studies and Trials

  • Phase 1 Clinical Trial :
    • A study evaluating the combination of Ad-RTS-hIL-12 and this compound in patients with recurrent glioblastoma multiforme (GBM) demonstrated promising results. The trial reported a median overall survival (mOS) of 12.7 months for patients receiving a 20 mg dose of this compound, significantly higher than historical controls .
    • Patients exhibited a dose-dependent increase in IL-12 levels, with corresponding increases in IFN-γ, indicating an active immune response. Notably, adverse events were fewer at this dose compared to higher doses, suggesting an optimal therapeutic window .
  • Pharmacokinetics :
    • Pharmacokinetic studies showed that this compound effectively crosses the blood-brain barrier, enabling therapeutic concentrations in brain tumors. Measurements indicated that plasma levels were well-correlated with those found in cerebrospinal fluid (CSF) and tumor tissues .
  • Biomarker Analysis :
    • Research identified several biomarkers associated with positive responses to IL-12 therapy, including elevated levels of IFN-γ and reduced levels of VEGF and M2 macrophages. These findings suggest that monitoring these biomarkers could enhance patient selection for IL-12-based therapies .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

StudyPatient PopulationTreatmentKey FindingsMedian Overall Survival
Phase 1 TrialRecurrent GBM patients (n=31)Ad-RTS-hIL-12 + this compound 20 mgIncreased IL-12 and IFN-γ levels; fewer adverse events at 20 mg12.7 months
Pharmacokinetics StudyCynomolgus monkeys and miceThis compound administrationEffective BBB penetration; measurable concentrations in tumor tissueN/A
Biomarker AnalysisVarious clinical trialsIL-12 therapyElevated IFN-γ correlated with positive outcomes; decreased VEGF levelsN/A

常见问题

Basic Research Questions

Q. What is the mechanism of action of veledimex in gene therapy systems?

this compound is a synthetic analog of the insect ecdysone hormone, designed to activate the RheoSwitch Therapeutic System (RTS). It binds to the ecdysone receptor (EcR), inducing conformational changes that enable transcriptional activation of target genes (e.g., interleukin-12). This ligand-dependent system allows precise temporal control of gene expression, critical for minimizing off-target effects in therapeutic applications .

Q. How does this compound facilitate blood-brain barrier (BBB) penetration in glioblastoma models?

this compound exhibits unique pharmacokinetic properties, including high lipid solubility and low molecular weight (438.6 g/mol), enabling passive diffusion across the BBB. Preclinical studies in GL-261 murine glioblastoma models demonstrated its ability to achieve therapeutic concentrations in brain tissue, making it suitable for intracranial gene therapy delivery .

Q. What experimental models are validated for studying this compound-induced gene regulation?

Orthotopic glioblastoma models (e.g., GL-261 in mice) and non-human primates (e.g., cynomolgus macaques) are widely used. These models incorporate Ad-RTS-hIL-12 vector injections followed by oral this compound administration to assess dose-dependent transgene expression, immune activation, and toxicity profiles .

Advanced Research Questions

Q. How can researchers optimize this compound dosing to balance efficacy and cytokine release syndrome (CRS) in clinical trials?

Phase I trials (NCT02026271) identified 20 mg/day as the optimal dose, achieving median overall survival (mOS) of 12.7 months in recurrent glioblastoma patients. Higher doses (30–40 mg) correlated with severe CRS, necessitating dose reduction or discontinuation. Methodologically, staggered dosing (e.g., 14-day cycles with real-time cytokine monitoring) and concomitant steroid tapering improved tolerability .

Q. What strategies address this compound’s CYP3A4/5 interactions in pharmacokinetic studies?

this compound is a moderate CYP3A4/5 inhibitor and substrate, leading to variable interpatient metabolism. Researchers should:

  • Conduct in vitro hepatic microsome assays to quantify inhibition constants (Ki).
  • Use enantiomer-specific analysis (e.g., HY-16785B for S-enantiomer activity) to isolate metabolic pathways .
  • Adjust dosing in patients on CYP3A4/5-modulating drugs (e.g., antifungals, anticonvulsants) .

Q. How do contradictions in survival data from this compound trials inform future study design?

While the 20 mg dose yielded mOS of 12.7 months, subgroup analysis revealed mOS of 17.8 months when steroids were minimized. To reconcile this, researchers should:

  • Stratify cohorts by steroid usage and baseline immune status.
  • Incorporate longitudinal immune profiling (e.g., CD8+ T-cell infiltration, IFN-γ levels) to isolate this compound-specific effects from immunosuppressive therapies .

Q. What methodologies differentiate enantiomer-specific effects of this compound in preclinical studies?

The S-enantiomer (HY-16785B) exhibits higher EcR binding affinity and reduced CYP3A4 inhibition compared to the racemate. Use chiral chromatography (e.g., HPLC with amylose-based columns) and enantiomer-selective bioassays to quantify pharmacokinetic and pharmacodynamic disparities .

Q. Methodological Guidance

Q. How should researchers design controlled studies to evaluate this compound-induced immune activation?

  • Control groups : Include placebo + vector, this compound + sham vector, and standard care.
  • Endpoints : Measure IL-12 plasma levels, tumor-infiltrating lymphocytes (TILs), and serum IFN-γ via ELISA or flow cytometry .
  • Blinding : Use double-blinding for drug/placebo administration to mitigate bias .

Q. What statistical approaches are recommended for analyzing this compound trial data with high interpatient variability?

  • Mixed-effects models : Account for repeated measures (e.g., cytokine levels over time).
  • Cox proportional hazards regression : Adjust for covariates like steroid dosage and tumor volume .

Q. How can preclinical studies improve translatability to human trials?

  • Dose scaling : Use allometric scaling (e.g., body surface area normalization) from murine to human equivalents.
  • BBB penetration validation : Employ dynamic contrast-enhanced MRI or cerebrospinal fluid (CSF) sampling in non-human primates .

Q. Tables

Q. Table 1: Key Clinical Findings from this compound Trials

Dose (mg/day)mOS (Months)CRS IncidenceSteroid Use ImpactSource
2012.7ModeratemOS ↑ to 17.8*
30–409.1SevereN/A
*With minimized steroids.

Q. Table 2: this compound Enantiomer Properties

ParameterS-Enantiomer (HY-16785B)Racemate (HY-16785)
CYP3A4 InhibitionLowModerate
EcR Binding (IC₅₀)2.1 nM3.8 nM
Purity99.52%98.45%
Source

属性

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148875
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093130-72-3
Record name Veledimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veledimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELEDIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。